tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1610028-41-5
VCID: VC7840282
InChI: InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H
SMILES: CC(C)(C)OC(=O)N(C)C1CCNC1.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74

tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride

CAS No.: 1610028-41-5

Cat. No.: VC7840282

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74

* For research use only. Not for human or veterinary use.

tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride - 1610028-41-5

Specification

CAS No. 1610028-41-5
Molecular Formula C10H21ClN2O2
Molecular Weight 236.74
IUPAC Name tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H
Standard InChI Key GQKDCIVYKGWBBH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCNC1.Cl
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CCNC1.Cl

Introduction

Chemical and Physical Properties

tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride belongs to the carbamate class, featuring a pyrrolidine ring substituted with methyl and tert-butyl carbamate groups. The hydrochloride salt formation improves its crystallinity and handling properties. Key molecular characteristics include:

PropertyValue
Molecular FormulaC₁₀H₂₁ClN₂O₂
Molecular Weight236.74 g/mol
CAS Number1610028-41-5
IUPAC Nametert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate; hydrochloride
SMILESCC(C)(C)OC(=O)N(C)C1CCNC1.Cl
LogP0.93 (estimated)
Polar Surface Area50 Ų
Hydrogen Bond Donors2

The compound’s LogP value indicates moderate lipophilicity, facilitating membrane permeability in biological systems. Its polar surface area and hydrogen-bonding capacity suggest interactions with enzymes or receptors, critical for its pharmacological activity .

Synthesis and Manufacturing

The synthesis of tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride involves a two-step process:

  • Carbamate Formation: Reacting tert-butyl carbamate with a pyrrolidine derivative (e.g., 3-(methylamino)pyrrolidine) in dichloromethane under reflux conditions. Palladium on carbon (Pd/C) may catalyze the reaction, ensuring high yield and purity.

  • Salt Formation: Treating the free base with hydrochloric acid (HCl) in an ethanol or water-ethanol mixture, followed by crystallization to isolate the hydrochloride salt.

Reaction conditions are optimized for temperature (25–50°C), solvent polarity, and stoichiometric ratios to prevent side reactions. The final product is typically purified via recrystallization or column chromatography, achieving ≥95% purity .

Pharmacological Applications

The pyrrolidine moiety in this compound confers bioactivity, particularly in targeting neurological pathways. Key applications include:

  • Neurological Drug Development: As an intermediate in synthesizing dopamine receptor modulators, the compound’s pyrrolidine ring mimics endogenous neurotransmitters, enabling selective binding to D2 and D3 receptors.

  • Enzyme Inhibition: Studies suggest inhibitory effects on monoamine oxidases (MAOs), potentially relevant for treating depression and Parkinson’s disease.

  • Prodrug Synthesis: The tert-butyl carbamate group serves as a protecting group in prodrug formulations, enhancing bioavailability of active pharmaceutical ingredients (APIs) .

Ongoing research explores its utility in cancer therapeutics, where carbamate derivatives exhibit apoptosis-inducing properties in vitro .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
VentilationUse in a fume hood
StorageCool, dry place away from light
DisposalFollow hazardous waste guidelines

Acute exposure may cause irritation to skin, eyes, or respiratory tract. Chronic risks are uncharacterized, necessitating caution in prolonged handling.

Structural Analogs and Derivatives

Several analogs of tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride exhibit varied pharmacological profiles:

Compound NameStructural DifferenceBiological Activity
tert-Butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochlorideMethyl substitution at pyrrolidine C3Enhanced MAO-B selectivity
tert-Butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate hydrochlorideStereospecific methyl group at C4Improved metabolic stability
(S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamateEnantiomeric formDifferential receptor binding

These analogs highlight the impact of stereochemistry and substituent positioning on drug efficacy and pharmacokinetics .

SupplierPurity (%)QuantityPrice (USD)Lead Time
ChemScene LLC9750 mg675 days
Angene International981 g5165 days
BLD Pharmatech97250 mg1687 days
Advanced ChemBlocks955 g1,82112 days

Suppliers primarily distribute from China and the United States, catering to academic and industrial researchers .

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